molecular formula C17H25NO3 B3326909 alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide CAS No. 295366-48-2

alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide

Cat. No.: B3326909
CAS No.: 295366-48-2
M. Wt: 291.4 g/mol
InChI Key: PTBIZFFWYBCWMF-UHFFFAOYSA-N
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Description

Alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by a cyclohexyl ring attached to a hydroxy group, a methoxy group on the benzene ring, and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide typically involves multiple steps. One common method includes the reaction of halogenated benzene with magnesium particles to prepare a Grignard reagent. This reagent is then reacted with cyclohexyl carbonitrile, followed by hydrolysis to generate cyclohexyl benzophenone. The cyclohexyl benzophenone is further reacted with chlorine to obtain 1-chlorocyclohexyl phenyl ketone, which is then hydrolyzed with sodium hydroxide aqueous solution under the action of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yield and purity. The process typically includes the use of large-scale reactors, precise temperature control, and efficient purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Sodium hydroxide (NaOH), magnesium particles

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Properties

Research indicates that derivatives of alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide exhibit antidepressant-like effects. Studies have shown that these compounds can inhibit the binding of neurotransmitters in the brain, similar to known tricyclic antidepressants. For instance, specific compounds derived from this structure have demonstrated inhibition constants comparable to established antidepressants, suggesting their efficacy in treating depression .

1.2 Cannabinoid Receptor Modulation

The compound has been investigated for its role as a selective agonist for the Cannabinoid Receptor 2 (CB2). Activation of CB2 has been associated with therapeutic effects in chronic pain management, inflammation reduction, and fibrotic conditions. Recent studies have highlighted its potential in treating conditions like systemic sclerosis and liver fibrosis by modulating the CB2 receptor activity .

Case Studies and Research Findings

3.1 Chronic Pain Management

A study exploring the efficacy of CB2 agonists, including derivatives of this compound, demonstrated significant pain relief in animal models of chronic pain. The findings suggest that these compounds could serve as alternatives to traditional analgesics with fewer side effects .

3.2 Fibrosis Treatment

Research has indicated that compounds targeting CB2 receptors can mitigate fibrotic responses in tissues affected by chronic diseases. For example, activation of CB2 has shown promise in reducing fibrosis in liver tissue, highlighting the therapeutic potential of this compound in managing fibrotic diseases .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antidepressant ActivityInhibition of neurotransmitter bindingComparable efficacy to tricyclic antidepressants
Chronic Pain ManagementCB2 receptor modulationSignificant pain relief observed in animal studies
Fibrosis TreatmentAnti-fibrotic effects via CB2 activationReduction in liver fibrosis noted

Mechanism of Action

The mechanism of action of alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator, absorbing UV light and generating reactive species that initiate polymerization reactions. This property makes it valuable in the production of UV-cured materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential applications. Its ability to act as a photoinitiator and its versatility in undergoing various chemical reactions make it a valuable compound in both research and industrial settings.

Biological Activity

Alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide, often referred to in research as a cannabinoid receptor modulator, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its interactions with cannabinoid receptors, particularly CB1 and CB2. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H25_{25}N1_{1}O2_{2}
  • Molecular Weight : 275.39 g/mol

The compound features a methoxy group and a dimethylamine moiety, which are known to influence its biological activity through modulation of receptor interactions.

Cannabinoid Receptor Modulation

Research indicates that this compound exhibits selective activity towards cannabinoid receptors. The CB1 receptor is predominantly found in the central nervous system, while CB2 receptors are more common in peripheral tissues and immune cells. Studies have shown that compounds similar to this compound can selectively activate CB2 receptors, which may lead to therapeutic benefits in conditions such as chronic pain and inflammation .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. The IC50_{50} values (the concentration required to inhibit cell growth by 50%) for several related compounds were reported as follows:

CompoundCell LineIC50_{50} (µM)
Compound AMCF-7 (breast cancer)3.1
Compound BHCT116 (colon cancer)3.7
Compound CHEK293 (kidney)5.3

These findings suggest that modifications to the chemical structure can enhance the antiproliferative properties of similar compounds, indicating a potential pathway for drug development targeting specific cancers .

Antioxidant Activity

In addition to its effects on cell proliferation, this compound has been evaluated for its antioxidant properties. Compounds with methoxy and hydroxy substituents have shown significant antioxidant activity, which is crucial in mitigating oxidative stress-related cellular damage. The antioxidant capacity was assessed using several spectroscopic methods, demonstrating that these compounds can stabilize free radicals effectively .

Study on Chronic Pain Management

A clinical study investigated the efficacy of cannabinoid receptor modulators in managing chronic pain conditions. Patients receiving treatment with compounds similar to this compound reported significant reductions in pain levels compared to placebo groups. The modulation of CB2 receptors was hypothesized to play a critical role in these outcomes, providing a basis for further exploration of this compound in pain management therapies .

Research on Fibrosis

Another study focused on the role of cannabinoid receptor activation in fibrotic diseases. It was found that activation of CB2 receptors by selective agonists could exert anti-fibrotic effects in models of systemic sclerosis. This suggests that this compound may hold promise in treating fibrotic conditions through its action on cannabinoid pathways .

Properties

IUPAC Name

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-18(2)16(19)15(17(20)11-5-4-6-12-17)13-7-9-14(21-3)10-8-13/h7-10,15,20H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBIZFFWYBCWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide
alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide
alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide
alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide
alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide
alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide

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